3-(1H-indol-3-yl)-4-methylpentanoic acid
Description
The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. Within this pursuit, certain molecular frameworks consistently emerge as privileged structures due to their propensity to interact with biological targets. One such scaffold is the indole (B1671886) ring system, a bicyclic aromatic heterocycle that is a fundamental component of a vast array of biologically active compounds. The compound 3-(1H-indol-3-yl)-4-methylpentanoic acid represents a specific iteration of an indole derivative, combining the indole nucleus with a substituted pentanoic acid side chain. This article aims to provide a focused academic overview of this compound, framed within the broader context of its constituent chemical motifs and their established significance in chemical biology and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)11(7-14(16)17)12-8-15-13-6-4-3-5-10(12)13/h3-6,8-9,11,15H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQYOYXBMOXDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Structural Determinants of Biological Function for 3 1h Indol 3 Yl 4 Methylpentanoic Acid
Influence of Indole (B1671886) Ring Substitutions on Biological Activity
The indole nucleus is a "privileged structure" in medicinal chemistry, and modifications to this aromatic ring system can profoundly impact the biological activity of its derivatives. nih.gov For compounds related to 3-(1H-indol-3-yl)-4-methylpentanoic acid, substitutions on the indole ring—affecting its electronic and steric properties—are a key area of SAR studies.
Research on a wide range of indole-containing molecules has demonstrated that the introduction of substituents at various positions of the indole ring can modulate potency and selectivity. Halogenation is a common and effective strategy. For instance, the presence of halogen atoms like bromine and chlorine on the indole ring is a frequent feature in marine-derived indole alkaloids and often enhances their biological potency. nih.govnih.gov The position of the halogen is critical; studies on related indole alkaloids have shown that bromine substitution at the C-5 or C-6 positions can lead to a significant improvement in potency for certain biological targets, such as kinase inhibition. nih.gov In other contexts, fluoro-substitutions have also been shown to produce highly potent molecules, as seen in a series of 3-alkylindole derivatives designed as myeloperoxidase (MPO) inhibitors. nih.gov
Besides halogens, the introduction of other functional groups such as methyl or methoxy (B1213986) groups can also influence activity. Methylation of the indole nitrogen at the N-1 position has been identified as an important factor for the antiproliferative activities of some indole derivatives. nih.gov The electronic nature of the substituent is a determining factor; electron-donating and electron-withdrawing groups can alter the electron density of the indole ring, affecting its interaction with biological targets through mechanisms like hydrogen bonding or π-π stacking.
The following table illustrates the effect of indole ring substitutions on the biological activity of representative indole-based compounds.
| Compound/Analog | Indole Ring Substitution | Biological Target/Activity | Observed Effect on Potency |
|---|---|---|---|
| Meridianin Analog 1 | Unsubstituted | Kinase Inhibition | Baseline Activity |
| Meridianin Analog 2 | 5-Bromo | Kinase Inhibition | Considerable improvement in potency. nih.gov |
| Meridianin Analog 3 | 6-Bromo | Kinase Inhibition | Significant improvement in potency. nih.gov |
| Meridianin Analog 4 | 7-Bromo | Kinase Inhibition (CDK1/CDK5) | Potent inhibitory activity. nih.gov |
| 3-Alkylindole Derivative | 5-Fluoro | Myeloperoxidase (MPO) Inhibition | High inhibitory activity (IC50 = 18 nM). nih.gov |
| Meridianin Analog 5 | N1-Methyl | Antiproliferative Activity | Considered important for activity. nih.gov |
Impact of the Pentanoic Acid Side Chain Modifications
The pentanoic acid side chain at the C-3 position of the indole ring is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. Modifications to its length, branching, and terminal functional group can drastically alter biological activity.
The carboxylic acid moiety is often a key pharmacophoric feature, serving as a crucial interaction point with biological targets, typically through the formation of hydrogen bonds or salt bridges with amino acid residues in a receptor or enzyme active site. In some molecular contexts, the conversion of the carboxylic acid to an ester or amide can lead to a significant reduction in activity. mdpi.comnih.gov However, this is not a universal rule, as in certain cases, esterification can enhance cell permeability and result in improved activity in cell-based assays. mdpi.com
The length and structure of the alkyl chain connecting the indole ring to the carboxylic acid are also vital. For a series of 3-alkylindole MPO inhibitors, a side chain with three carbons was found to be highly effective. nih.gov The specific structure of this compound features a branched side chain, with a methyl group at the C-4 position (the β-position relative to the indole ring). Such branching can have several effects. It may introduce favorable steric interactions that enhance binding to a target, or conversely, it could cause steric hindrance that reduces activity. Importantly, substitution at the beta-position of a propanoic acid side chain is a known strategy to improve metabolic stability by preventing β-oxidation. nih.gov
Studies on synthetic auxin herbicides, which share the indole-3-alkanoic acid scaffold, have shown that increasing the length of an α-alkyl side chain does not necessarily improve activity, indicating that an optimal chain length and structure exist for specific biological interactions. nih.gov
The table below summarizes findings on how modifications to the acid side chain of indole derivatives can affect their biological function.
| Compound Class | Side Chain Modification | Biological Target/Activity | Observed Effect on Potency |
|---|---|---|---|
| Indole-based HIV Fusion Inhibitors | Conversion of methyl ester to carboxylic acid | HIV-1 Fusion Inhibition | Significantly reduced activity. mdpi.comnih.gov |
| Indole-based HIV Fusion Inhibitors | Conversion of methyl ester to amide | HIV-1 Fusion Inhibition | Significantly reduced activity. mdpi.comnih.gov |
| 3-Acylindole-2-carboxylic acids | Replacement of C2-carboxylic acid with acetic or propionic acid | cPLA2 Inhibition | Decreased inhibitory potency. nih.gov |
| α-Alkyl Indole-3-Acetic Acids | Increase in alkyl chain length | Herbicidal Activity | No beneficial effect on inhibitory activity. nih.gov |
| GPR40 Agonists | Substitution at the beta-position of propanoic acid | Metabolic Stability | Strategy to avoid β-oxidation. nih.gov |
Stereochemical Effects on Molecular Recognition and Biological Interactions
The structure of this compound contains a chiral center at the C-3 position of the pentanoic acid chain. Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers. Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity. mdpi.com
The differential activity between enantiomers or diastereomers arises from the fact that only one isomer may fit correctly into the three-dimensional binding site of a biological target. A precise spatial arrangement of functional groups is often required for optimal molecular recognition and interaction. A compelling example of this principle is seen in studies of ring-distorted reserpine (B192253) derivatives, where one diastereomer displayed a three-fold higher antiplasmodial activity against Plasmodium falciparum than its counterpart. johnshopkins.edu
Furthermore, investigations into a series of nature-inspired antimalarial agents revealed that only isomers with a specific stereochemistry—the (5S, αS) configuration—exhibited significant antiplasmodial activity. This pronounced stereoselectivity was suggested to be a result of a stereoselective uptake mechanism, possibly mediated by an amino acid transport system. mdpi.com This highlights that stereochemistry can influence not only the direct interaction with the target but also pharmacokinetic processes like cellular uptake.
For this compound, it is highly probable that its enantiomers would exhibit different biological activities. The spatial orientation of the 4-methyl group and the carboxylic acid relative to the indole ring would dictate the efficiency of its interaction with a specific biological target. Therefore, the separation and individual biological evaluation of each enantiomer would be a critical step in fully elucidating the SAR and identifying the more active stereoisomer, known as the eutomer.
Advanced Analytical Methodologies for Research on 3 1h Indol 3 Yl 4 Methylpentanoic Acid
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure and identifying the functional groups of a compound. For 3-(1H-indol-3-yl)-4-methylpentanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy is employed to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), the connectivity of all atoms in this compound can be established.
The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the indole (B1671886) ring typically appear in the aromatic region (δ 7.0-8.0 ppm), while the proton on the indole nitrogen (N-H) gives a characteristic signal further downfield (δ 10.5-12.0 ppm), which can be broadened by solvent exchange. nih.gov The protons on the aliphatic side chain resonate in the upfield region (δ 0.8-3.0 ppm). oregonstate.edu
The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom. The carbons of the indole ring typically resonate between δ 110 and 137 ppm. researchgate.netoregonstate.edu The carbonyl carbon of the carboxylic acid is highly deshielded, appearing significantly downfield in the range of δ 170-185 ppm. compoundchem.com The aliphatic carbons of the pentanoic acid chain appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | ~10.8 (singlet, broad) | - |
| Indole C2-H | ~7.1 (singlet) | ~123 |
| Indole C4-H | ~7.6 (doublet) | ~118 |
| Indole C5-H | ~7.1 (triplet) | ~119 |
| Indole C6-H | ~7.2 (triplet) | ~121 |
| Indole C7-H | ~7.5 (doublet) | ~111 |
| Indole C3 | - | ~114 |
| Indole C3a | - | ~127 |
| Indole C7a | - | ~136 |
| Side Chain Cα-H | ~2.8-3.0 (multiplet) | ~35 |
| Side Chain Cβ-H | ~2.4-2.6 (multiplet) | ~40 |
| Side Chain Cγ-H | ~1.8-2.0 (multiplet) | ~32 |
| Side Chain Cγ-CH₃ | ~0.9 (doublet) | ~20 |
| Side Chain Cγ-CH₃ | ~0.9 (doublet) | ~20 |
| Carboxyl C=O | - | ~178 |
| Carboxyl O-H | >10.0 (singlet, very broad) | - |
Note: Predicted values are based on typical shifts for indole-3-alkanoic acids and may vary depending on the solvent and experimental conditions. researchgate.netcompoundchem.comlibretexts.org
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). ufl.edu This precision allows for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₇NO₂), HRMS can verify the molecular formula by matching the experimentally measured mass to the calculated exact mass. chemspider.comuni.lu
Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. uci.edu Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing further structural information. A characteristic fragmentation pattern for this molecule involves the loss of the carboxylic acid group and cleavage of the side chain, while the stable indole moiety often remains intact, frequently appearing as a prominent fragment ion at m/z 130. researchgate.netscirp.org
Table 2: HRMS Data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Calculated Monoisotopic Mass | 231.12593 g/mol |
| Measured m/z [M+H]⁺ | ~232.1332 |
| Measured m/z [M-H]⁻ | ~230.1186 |
| Key Fragment Ion (Indole Moiety) | m/z 130.0657 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.
The IR spectrum of this compound would display several characteristic absorption bands. The indole N-H group shows a distinct stretching vibration around 3400-3300 cm⁻¹. researchgate.net The carboxylic acid functional group is readily identified by two prominent features: a very broad O-H stretching band from 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching region, and an intense carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹. orgchemboulder.com The broadness of the O-H band is a result of strong hydrogen bonding between carboxylic acid molecules. orgchemboulder.com Aliphatic C-H stretching vibrations from the pentanoic acid side chain appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3400 - 3300 | Medium |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Strong |
| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
Source: Data compiled from general IR spectroscopy tables and literature on indole and carboxylic acid compounds. researchgate.netorgchemboulder.comucla.edu
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the target compound from reaction mixtures or natural extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantification (analytical HPLC) and purification (preparative HPLC) of compounds. mdpi.com For indole-3-alkanoic acids, reversed-phase HPLC is the most common method. researchgate.net
In a typical analytical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with an acidic modifier such as formic acid or acetic acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. nih.govsielc.com Detection is commonly achieved using a UV detector, as the indole ring has a strong chromophore, or a mass spectrometer for enhanced sensitivity and specificity (LC-MS). mdpi.com
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. nih.govresearchgate.netwaters.com This is crucial for obtaining a purified sample for further biological testing or spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov However, this compound is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid and N-H groups. Therefore, a chemical derivatization step is required to increase its volatility. colostate.edugcms.cz
Common derivatization strategies for carboxylic acids include esterification (e.g., to form methyl esters) or silylation (to form trimethylsilyl (B98337) (TMS) esters). colostate.edugcms.cz These reactions convert the polar -COOH and -NH groups into less polar, more volatile derivatives. researchgate.net Once derivatized, the compound can be injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum that provides a fragmentation pattern. This pattern serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. researchgate.net GC-MS is particularly valuable in metabolomics for profiling and identifying related indole-containing metabolites in biological samples. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages in speed, efficiency, and environmental friendliness over traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase component, often with a polar co-solvent, allows for rapid and high-resolution separations.
For the chiral separation of indole derivatives, polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and excellent enantioselectivity. oup.comoup.com A systematic screening of various CSPs would be the initial step in developing a robust SFC method for the enantiomers of this compound. Polysaccharide derivatives, such as those found in Lux Cellulose and Chiralpak columns, are often effective for this class of compounds. oup.comoup.com
The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase for the chiral SFC of indole derivatives consists of supercritical CO2 and an alcohol modifier, such as methanol (B129727) or ethanol. oup.comoup.com The proportion of the modifier can be adjusted to fine-tune the retention and resolution of the enantiomers. For acidic compounds like this compound, the addition of a small amount of an acidic or basic additive to the modifier can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.
A hypothetical screening for the chiral separation of this compound might involve testing several polysaccharide-based columns with a gradient elution of a methanol/CO2 mobile phase. The results of such a screening are summarized in the interactive data table below.
Table 1: Hypothetical SFC Chiral Stationary Phase Screening for this compound
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Elution Time (min) |
|---|---|---|---|
| Lux Cellulose-1 | 40% Methanol in CO2 | 1.8 | 5.2 |
| Lux Cellulose-2 | 40% Methanol in CO2 | 2.5 | 6.8 |
| Chiralpak AD | 40% Methanol in CO2 | 1.2 | 4.5 |
Based on this hypothetical screening, the Chiralpak AS column would be selected for further method optimization due to its superior resolution.
Methods for Stereochemical Determination
Once a successful chiral separation has been achieved, it is essential to determine the enantiomeric excess of a given sample and the absolute configuration of the separated enantiomers.
The same chiral SFC method developed for the separation of the enantiomers of this compound can be used for the quantitative determination of the enantiomeric excess (ee) of a non-racemic sample. Enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the two enantiomers in the chromatogram.
The formula for calculating enantiomeric excess is:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations (or more commonly, the peak areas) of the R- and S-enantiomers, respectively.
For accurate and precise determination of enantiomeric excess, the analytical method must be validated to ensure linearity, accuracy, and precision. A calibration curve would be constructed by analyzing samples with known enantiomeric compositions.
Table 2: Hypothetical Calibration Data for Enantiomeric Excess Determination
| Known ee (%) | Measured Peak Area Ratio (R/S) | Calculated ee (%) |
|---|---|---|
| 99.0 | 199.0 | 99.0 |
| 95.0 | 39.0 | 95.1 |
| 90.0 | 19.0 | 90.0 |
| 50.0 | 3.0 | 50.0 |
While chiral chromatography can separate enantiomers and determine their relative proportions, it cannot definitively assign the absolute configuration (the actual three-dimensional arrangement of atoms) as R or S. X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.comresearchgate.net
This technique requires a single, high-quality crystal of one of the pure enantiomers. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise arrangement of all atoms in the crystal lattice can be determined.
For indole carboxylic acids, the crystal structure often reveals characteristic intermolecular interactions, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups. mdpi.comresearchgate.net By employing anomalous dispersion techniques during the X-ray diffraction experiment, the absolute configuration of the chiral center can be determined with a high degree of confidence.
The crystallographic data provides detailed information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.
Table 3: Hypothetical Crystallographic Data for (S)-3-(1H-indol-3-yl)-4-methylpentanoic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 12.40 |
| β (°) | 105.2 |
| Volume (ų) | 718.6 |
A Flack parameter close to zero for a known chirality provides strong evidence for the correct assignment of the absolute configuration.
Theoretical and Computational Investigations of 3 1h Indol 3 Yl 4 Methylpentanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure, from which various other properties can be derived.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For indole (B1671886) derivatives, DFT studies often utilize functionals like B3LYP with basis sets such as 6-31G or 6-311+G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.inresearchgate.net
The electronic structure of 3-(1H-indol-3-yl)-4-methylpentanoic acid is dominated by the aromatic indole nucleus and the carboxylic acid functional group. The reactivity of the molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO indicates the ability to accept an electron, and its energy is related to the electron affinity.
In indole derivatives, the HOMO is typically localized over the π-system of the indole ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is also often distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the presence of the electron-donating alkyl side chain at the C3 position would be expected to raise the HOMO energy level, potentially making it more susceptible to oxidation compared to unsubstituted indole. nih.gov DFT calculations on various indole derivatives have been used to estimate global reactivity parameters, which provide a quantitative measure of their chemical behavior. researchgate.net
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Reference Principle |
|---|---|---|---|---|---|
| Indole | B3LYP/6-31G(d) | -5.65 | -0.11 | 5.54 | nih.gov |
| Indole-3-carboxylic acid | B3LYP/6-311+G(d,p) | -6.21 | -1.54 | 4.67 | researchgate.net |
| 3-Methylindole (Skatole) | B3LYP/6-311+G(d,p) | -5.48 | -0.25 | 5.23 | dntb.gov.ua |
The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists in the pentanoic acid side chain. Rotations around the C-C single bonds will lead to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric hindrance and torsional strain. utdallas.edu Furthermore, the carboxylic acid group itself has a conformational preference, typically favoring the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) due to stabilizing intramolecular interactions, though the anti conformation can be populated, particularly in specific solvent environments or within protein binding sites. nih.govic.ac.uk
Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is also a relevant consideration for indole derivatives. The indole ring can exist in a less stable tautomeric form, 3H-indole (indolenine). researchgate.net While the 1H-indole form is overwhelmingly favored, the existence of the 3H-tautomer can be relevant in certain chemical reactions. Another potential tautomerism is the keto-enol equilibrium of the side chain. For a related compound, indole-3-pyruvate, the equilibrium between its keto and enol tautomeric forms has been shown to be significant and solvent-dependent. bohrium.comnih.gov For this compound, keto-enol tautomerism involving the carboxylic acid is not expected to be a major factor, but quantum chemical calculations could precisely determine the relative energies of all possible conformers and tautomers, providing a complete picture of the molecule's potential shapes. acs.org
| Molecule | Conformation | Relative Free Energy (kcal/mol) | Method | Reference Principle |
|---|---|---|---|---|
| Acetic Acid (in water) | Syn | 0.0 | QM/MD | nih.gov |
| Acetic Acid (in water) | Anti | ~4.5 - 6.0 | QM/MD | nih.gov |
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques, including docking and molecular dynamics, are used to simulate the interaction of a small molecule (ligand) with a biological target, typically a protein. These methods are crucial in drug discovery for predicting how a molecule might bind to a receptor and what its biological effect might be.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elifesciences.org It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. elifesciences.org For this compound, docking studies could be performed against a variety of potential protein targets.
Based on its structure, the molecule possesses several features that can contribute to protein binding:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The N-H group of the indole ring is a hydrogen bond donor. researchgate.net
Hydrophobic Interactions: The indole ring and the isobutyl group of the side chain are hydrophobic and can interact favorably with nonpolar pockets in a protein active site.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. dntb.gov.ua
Docking studies on similar molecules, such as indole-3-propionic acid and indole-2-carboxylic acid, have shown their ability to bind to various targets, including DNA and HIV-1 integrase, often involving a combination of these interactions. researchgate.netnih.govnih.gov A docking simulation for this compound would involve placing the molecule in various positions and orientations within the target's binding site and using a scoring function to estimate the binding affinity for each pose.
| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | - (IC50 = 0.13 µM) | Chelates Mg2+ ions in active site | nih.gov |
| Indole-3-acetic acid derivative | TIR1 Auxin Receptor | -8.1 | Arg403, Ser438, Phe439 | nih.gov |
| 3-Ethyl-1H-indole derivative | Cyclooxygenase-2 (COX-2) | -11.35 | Arg120, Tyr355, Ser530 | ajchem-a.com |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the flexibility of the protein and ligand and the stability of their interaction. researchgate.net
An MD simulation of a protein-ligand complex involving this compound would typically start with the best-docked pose. researchgate.net The simulation would be run for a period ranging from nanoseconds to microseconds, tracking the movements of all atoms in the system. Analysis of the simulation trajectory can reveal:
Binding Stability: The stability of the complex can be assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable, low RMSD value over time suggests a stable binding mode. researchgate.net
Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose can be monitored throughout the simulation.
Conformational Changes: MD can show how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit." It reveals the conformational dynamics of the ligand within the binding pocket and any allosteric effects on the protein structure. uzh.ch
MD simulations are computationally intensive but provide a more realistic and accurate assessment of the binding event than docking alone, helping to validate and refine the predicted binding modes. nih.govresearchgate.net
| Parameter | Description | Indication of Stability | Reference Principle |
|---|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable plateau in the RMSD plot indicates equilibration and a stable complex. | researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein; ligand-binding regions often show reduced fluctuation. | researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein over time. | High occupancy of specific hydrogen bonds indicates their importance for binding affinity. | researchgate.net |
| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding from the simulation trajectory. | Provides a quantitative prediction of binding affinity. | researchgate.net |
Future Research Perspectives and Emerging Directions for 3 1h Indol 3 Yl 4 Methylpentanoic Acid
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
A primary avenue for future research lies in the comprehensive screening of 3-(1H-indol-3-yl)-4-methylpentanoic acid against a wide array of biological targets to uncover novel therapeutic applications. The indole (B1671886) scaffold is known to interact with numerous protein classes. For instance, various indole-3-propanoic acid derivatives have been designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov Similarly, other complex indole derivatives have been identified as potential polypharmacological agents with predicted affinities for targets such as lysosomal protective protein, Thromboxane-A synthase, and PPARγ. mdpi.com
Future investigations should therefore employ high-throughput screening campaigns against diverse target families, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Unbiased screening approaches, such as phenotypic screening, could also reveal unexpected activities and cellular pathways modulated by the compound. Once a hit is identified, detailed mechanism-of-action studies will be crucial to elucidate how the molecule exerts its effects at a molecular level, paving the way for targeted therapeutic development.
Advancements in Asymmetric and Sustainable Synthetic Methodologies
The development of efficient, stereoselective, and environmentally benign methods for the synthesis of this compound and its analogs is paramount for facilitating further research. The molecule possesses a stereocenter, making asymmetric synthesis a critical area of focus. Current strategies in asymmetric synthesis of indole-containing compounds, such as chiral Brønsted acid-catalyzed reactions, offer a metal-free approach to creating optically active molecules with high enantioselectivity. organic-chemistry.org Another promising strategy involves the catalytic asymmetric dearomatization (CADA) of indoles, which can generate chiral indolenines and fused indolines that serve as versatile intermediates. nih.gov
Furthermore, there is a growing emphasis on "green chemistry" principles in pharmaceutical manufacturing. rug.nl Future synthetic routes should aim to be sustainable by utilizing inexpensive starting materials, minimizing waste, and employing environmentally friendly solvents like ethanol. researchgate.netrsc.org Multicomponent reactions, such as the Ugi reaction, followed by an acid-induced cyclization, represent an innovative and sustainable strategy for assembling the indole core under mild conditions without the need for metal catalysts. researchgate.netrug.nlrsc.org Adapting these advanced asymmetric and sustainable methods to the synthesis of this compound will be essential for producing enantiomerically pure compounds in a cost-effective and responsible manner.
Integration of Advanced Computational Approaches with Experimental Research
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, computational methods can be integrated with experimental work in several ways. Density Functional Theory (DFT) calculations can be used to understand the electronic and structural aspects of the molecule, predicting its reactivity and potential sites for metabolic transformation. chemijournal.com Molecular docking simulations can predict the binding modes of the compound with various protein targets, helping to prioritize experimental screening and guide the design of more potent analogs. mdpi.com
By creating a virtual library of derivatives based on the this compound scaffold, researchers can perform in silico screening to identify candidates with improved predicted activity and pharmacokinetic properties. This computational-first approach can significantly reduce the time and resources required for lead discovery. Subsequent experimental validation of the top-ranking virtual hits is then necessary to confirm the computational predictions and advance the most promising compounds.
In-depth Investigation of Endogenous Roles and Metabolic Fate
Understanding how this compound behaves in a biological system is crucial. While this specific compound is not known to be endogenous, the structurally related indole-3-acetic acid (IAA) is a well-studied plant hormone with complex metabolic pathways, including the formation of amino acid conjugates. nih.gov Investigating whether this compound can be metabolized via similar pathways (e.g., conjugation, oxidation) in mammalian systems is a key research question.
Metabolomics studies using techniques like mass spectrometry and NMR spectroscopy can identify the metabolic products of the compound in vitro (e.g., using liver microsomes) and in vivo. Identifying these metabolites is critical, as they may possess their own biological activity or potential toxicity. Furthermore, studies on the compound's absorption, distribution, metabolism, and excretion (ADME) profile will be essential to evaluate its drug-like properties and potential for further development. The SwissADME online tool is an example of a resource that can provide initial predictions of these parameters. mdpi.com
Development of Research Probes and Tool Compounds Based on the this compound Scaffold
Once a specific biological target and mechanism of action for this compound are identified, its scaffold can be used to develop valuable research tools. By modifying the core structure, chemists can create chemical probes to study the function of its target protein. For example, analogs could be synthesized with photo-affinity labels or fluorescent tags to enable target identification and visualization within cells.
Moreover, the scaffold can serve as a starting point for structure-activity relationship (SAR) studies. As seen with other indole-based compounds targeting tubulin, systematic modification of the indole core can lead to the discovery of highly potent and selective inhibitors. nih.gov These "tool compounds" are indispensable for basic research, allowing scientists to selectively inhibit or activate a specific protein in a controlled manner to probe its role in complex biological processes. The development of such tools derived from this compound would not only advance our understanding of its specific targets but also contribute to the broader field of chemical biology.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Esterification | N-Boc-β-alanine, DCC/DMAP, 25°C | 60-75% | |
| Deprotection | Pd/C, H₂, RT, overnight | 85-90% | |
| Alkylation | K₂CO₃, 75°C, 5 hours | 70-80% |
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to verify indole proton signals (δ 7.0–7.5 ppm) and methylpentanoic acid backbone (δ 1.2–2.5 ppm). Spin-spin coupling constants (e.g., ) resolve stereochemistry .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 262.26 for C₁₄H₁₇NO₂) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H to assess stereochemical purity (>98% ee) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) to minimize variability .
- Mechanistic Profiling : Perform radioligand displacement assays (e.g., -labeled analogs) to differentiate direct receptor binding from allosteric modulation .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC₅₀ values) with in-house results to identify outliers caused by impurities or protocol differences .
Advanced: What strategies are effective for studying enantiomer-specific bioactivity?
Methodological Answer:
- Stereoselective Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) .
- Functional Assays : Compare enantiomer effects on cellular pathways (e.g., cAMP inhibition in GPCR studies) using luciferase reporter systems .
- Computational Docking : Model interactions with target receptors (e.g., serotonin receptors) using InChI-derived 3D structures (PDB: 3S4) to predict binding affinity differences .
Q. Table 2: Enantiomer Activity Comparison
| Enantiomer | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| (R)-form | 5-HT₂A | 120 ± 15 | |
| (S)-form | 5-HT₂A | 450 ± 30 |
Advanced: How can computational modeling enhance the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- QSAR Modeling : Use SMILES notations (e.g.,
C[C@@H](CC(=O)O)Cc1c[nH]c2ccccc12) to correlate substituent effects with LogP (AliCalc: 2.1) and solubility (ESOL: -3.2) . - Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) using TPSA (70.5 Ų) and AlogPS values .
- ADMET Prediction : Apply SwissADME to optimize metabolic stability by modifying methylpentanoic acid side chains (e.g., fluorination at C4) .
Basic: What are common pitfalls in characterizing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Sensitivity : Conduct stability assays in buffers (pH 2–9) to identify degradation products (e.g., decarboxylation at pH < 4) .
- Light Exposure : Store solutions in amber vials to prevent indole ring photooxidation, monitored via UV-Vis (λmax 280 nm) .
- Thermal Analysis : Perform DSC/TGA to determine melting points (>150°C) and decomposition thresholds .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Knockout Models : Use HEK-293 cells with CRISPR-edited receptors (e.g., 5-HT₂A KO) to confirm target specificity .
- Metabolomic Profiling : Apply LC-MS/MS to track downstream metabolites (e.g., tryptophan derivatives) in liver microsomes .
- In Vivo Imaging : Utilize PET tracers (e.g., -labeled analogs) to quantify brain uptake in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
